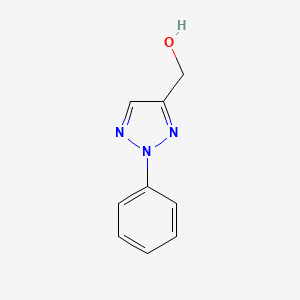

(2-phenyl-2H-1,2,3-triazol-4-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-Phenyl-2H-1,2,3-triazol-4-yl)methanol is a heterocyclic compound that features a triazole ring substituted with a phenyl group and a hydroxymethyl group. This compound is part of the broader class of triazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and agrochemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-phenyl-2H-1,2,3-triazol-4-yl)methanol typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” One common method involves the reaction of phenylacetylene with an azide derivative under copper(I) catalysis to form the triazole ring, followed by reduction to introduce the hydroxymethyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The use of environmentally benign solvents and catalysts is also emphasized to meet green chemistry principles .

Análisis De Reacciones Químicas

Types of Reactions

(2-Phenyl-2H-1,2,3-triazol-4-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

Oxidation: (2-Phenyl-2H-1,2,3-triazol-4-yl)carboxylic acid.

Reduction: Dihydrotriazole derivatives.

Substitution: Nitro- or halogen-substituted triazole derivatives.

Aplicaciones Científicas De Investigación

(2-Phenyl-2H-1,2,3-triazol-4-yl)methanol has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Exhibits biological activities such as antimicrobial, antifungal, and antiviral properties.

Mecanismo De Acción

The biological activity of (2-phenyl-2H-1,2,3-triazol-4-yl)methanol is primarily attributed to its ability to interact with specific enzymes and receptors. For instance, as an α-glycosidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose, thereby regulating blood sugar levels . The triazole ring’s nitrogen atoms play a crucial role in binding to metal ions in enzyme active sites, enhancing its inhibitory effects .

Comparación Con Compuestos Similares

Similar Compounds

- (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl benzoate

- (2-(4-Fluorophenyl)-2H-1,2,3-triazole-4-yl)methanol

- 2-Phenyl-2H-1,2,3-triazol-4-carbaldehyde

Uniqueness

(2-Phenyl-2H-1,2,3-triazol-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxymethyl group enhances its solubility and reactivity compared to other triazole derivatives. Additionally, its ability to form hydrogen bonds and interact with various biological targets makes it a versatile compound in medicinal chemistry .

Actividad Biológica

(2-phenyl-2H-1,2,3-triazol-4-yl)methanol, with the molecular formula C10H11N3O and a molar mass of approximately 189.21 g/mol, is a compound characterized by its unique triazole structure. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly in antifungal and antimicrobial applications.

Chemical Structure and Properties

The triazole ring in this compound is known for its versatility in biological applications. The compound can readily participate in click chemistry reactions, which facilitates the attachment to biomolecules such as proteins and nucleic acids. This property is valuable for studying biological processes and developing new diagnostic tools and therapeutic agents.

| Property | Details |

|---|---|

| Molecular Formula | C10H11N3O |

| Molar Mass | 189.21 g/mol |

| Solubility | Soluble in methanol |

Biological Activities

-

Antifungal Activity

Research indicates that derivatives of this compound exhibit significant antifungal properties against various strains of fungi. The mechanism of action typically involves the inhibition of fungal cell wall synthesis or disruption of membrane integrity. -

Antimicrobial Properties

The compound has shown promising results in inhibiting a range of bacterial strains. Its activity can be attributed to its ability to interfere with bacterial cell wall synthesis and function. -

Xanthine Oxidase Inhibition

This compound has been studied for its potential as a xanthine oxidase inhibitor. This enzyme plays a crucial role in purine metabolism; thus, inhibition can lead to reduced uric acid production, which is beneficial for conditions like gout.

The biological activity of this compound primarily involves interactions at the molecular level:

- Enzyme Interaction : The nitrogen atoms within the triazole ring facilitate interactions with various enzymes through the formation of covalent bonds.

- Inhibition Pathways : As a xanthine oxidase inhibitor, it affects metabolic pathways related to purine metabolism, potentially alleviating symptoms associated with high uric acid levels.

Case Study 1: Antifungal Efficacy

A study demonstrated that this compound derivatives exhibited potent antifungal activity against Candida albicans and Aspergillus niger. The compounds were tested in vitro and showed minimum inhibitory concentrations (MICs) comparable to standard antifungal agents.

Case Study 2: Antimicrobial Action

In another investigation, the compound was evaluated against Gram-positive and Gram-negative bacteria. Results indicated that it had significant antibacterial activity, with effective concentrations lower than those required for traditional antibiotics.

Pharmacokinetics

The pharmacokinetic profile suggests that this compound is stable at room temperature and exhibits good solubility in organic solvents like methanol. This solubility enhances its bioavailability when administered.

Propiedades

IUPAC Name |

(2-phenyltriazol-4-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c13-7-8-6-10-12(11-8)9-4-2-1-3-5-9/h1-6,13H,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSQUEGQOOFGQGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=CC(=N2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351695 |

Source

|

| Record name | (2-phenyl-2H-1,2,3-triazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3359-24-8 |

Source

|

| Record name | (2-phenyl-2H-1,2,3-triazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.